N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a dibenzo[1,4]oxazepine core. Its molecular formula is C₂₂H₁₅F₃N₂O₃, with an average mass of 412.367 Da and a mono-isotopic mass of 412.103477 . The compound includes a trifluoromethyl (-CF₃) group at the para position of the benzamide moiety, which enhances its metabolic stability and influences electronic properties.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)13-7-5-12(6-8-13)19(27)25-14-9-10-17-15(11-14)20(28)26-16-3-1-2-4-18(16)29-17/h1-11H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKURCJPZCDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core fused with a trifluoromethylbenzamide moiety. Its molecular formula is , with a molecular weight of approximately 358.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptor Modulation : This compound has been shown to selectively inhibit dopamine D2 receptors, which are implicated in several neuropsychiatric disorders. By modulating these receptors, it may contribute to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
- Enzyme Inhibition : The compound also exhibits inhibitory effects on specific enzymes involved in metabolic pathways. This inhibition can alter cellular signaling and metabolic processes, leading to potential anti-inflammatory or anticancer effects.
Biological Activity Data
A summary of key biological activities and findings is presented in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Study : A study demonstrated that this compound exhibited significant antagonistic activity at dopamine D2 receptors in vitro. This suggests potential applications in treating dopaminergic dysregulation disorders .
- Cancer Research : In vitro studies using various cancer cell lines indicated that this compound could induce apoptosis in malignant cells while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
- Anti-inflammatory Effects : Research has shown that this compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Core Heterocycle Variations
- Dibenzo[1,4]thiazepine Derivatives: Compounds such as 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) () replace the oxygen atom in the oxazepine ring with sulfur, forming a thiazepine core. Key Data: Molecular weight = 421.12 Da, HRMS m/z = 421.1217 [M+H+] .
- Sulfoxide Modifications: Compounds like N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) () introduce sulfoxide groups (5-oxide), which may alter oxidative stability and receptor-binding kinetics compared to the non-sulfoxidized target compound .
Substituent Variations
- Trifluoromethyl Positioning: N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () is a positional isomer of the target compound, with the -CF₃ group at the ortho position of the benzamide. This minor structural change can significantly impact steric interactions and receptor affinity . Key Data: Molecular weight = 426.4 Da, CAS 922081-90-1 .
Benzyl vs. Benzamide Substituents :
10-Ethyl-N-(4-(trifluoromethyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (21) () replaces the benzamide with a benzyl group, reducing hydrogen-bonding capacity while retaining the -CF₃ moiety .
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
The -CF₃ group in the target compound (electron-withdrawing) contrasts with methoxy (-OCH₃) groups in analogs like 29 (electron-donating), which may alter π-π stacking interactions in receptor binding .
Pharmacological Implications (Inferred)
While direct activity data for the target compound is unavailable, structural analogs suggest:
- D2 Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., 29 , 21 ) are optimized for D2 receptor selectivity, implying the target compound may share this activity .
- -CF₃ Contribution : The trifluoromethyl group enhances metabolic stability and may improve CNS penetration compared to methoxy or methyl substituents .
Q & A
Q. Q1: What are the optimal synthetic pathways for synthesizing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be systematically optimized?
Methodological Answer : Synthesis of structurally analogous benzamide derivatives (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) involves coupling reactions using reagents like O-benzyl hydroxylamine and pivaloyl chloride under anhydrous conditions. Key steps include:
- Solvent selection : Acetonitrile (CH₃CN) is preferred for its polarity and compatibility with trichloroisocyanuric acid (TCICA) as an activating agent .
- Catalyst optimization : Potassium carbonate (K₂CO₃) facilitates deprotonation, while sodium pivalate enhances acyl transfer efficiency .
- Scale-up considerations : Hazard analysis (e.g., handling O-benzyl hydroxylamine HCl) and stoichiometric adjustments (e.g., 125 mmol scale) are critical for reproducibility .
Q. Q2: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer :
- NMR analysis : Use - and -NMR to confirm regioselectivity of the oxazepine ring and trifluoromethyl substitution. For example, -NMR can resolve diastereotopic protons in the dibenzoxazepine scaffold .
- Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns, particularly for trifluoromethyl groups .
- Chromatographic purification : Reverse-phase HPLC with gradients (e.g., 10% methanol in dichloromethane) or amine-functionalized columns (e.g., RediSep Rf Gold) ensures purity .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action or reactivity?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect can be quantified via Mulliken charges .
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., D3 receptors). Focus on hydrogen bonding between the benzamide carbonyl and receptor residues .
- MD simulations : Assess conformational stability of the dibenzoxazepine core in solvent environments (e.g., water, DMSO) .
Q. Q4: How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across assays?
Methodological Answer :
- Theoretical anchoring : Link discrepancies to a conceptual framework (e.g., receptor binding kinetics vs. cellular permeability). For example, low activity in cell-based assays may stem from poor solubility rather than weak target affinity .
- Multivariate analysis : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity. A 2 factorial experiment can identify interactions between trifluoromethyl positioning and solvent polarity .
- Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. qPCR for downstream gene expression) .
Q. Q5: What strategies are recommended for integrating this compound into a broader theoretical framework (e.g., structure-activity relationships or reaction mechanisms)?
Methodological Answer :
- SAR development : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or thiophene groups) and correlate changes with activity data. For example, thiophene-substituted benzamides showed enhanced D3 receptor selectivity in docking studies .
- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to probe rate-determining steps in synthetic pathways (e.g., acyl transfer vs. cyclization) .
- Data triangulation : Combine computational predictions (e.g., COMSOL Multiphysics simulations of reaction kinetics) with experimental validation (e.g., in situ IR monitoring) .
Methodological Design and Validation
Q. Q6: How can factorial design improve the efficiency of experimental workflows for this compound?
Methodological Answer :
- Variable selection : Prioritize factors like reaction temperature (25–80°C), catalyst loading (5–20 mol%), and solvent polarity (acetonitrile vs. THF) .
- Response surface methodology (RSM) : Optimize yield and purity simultaneously by modeling interactions between variables. For example, a central composite design revealed that K₂CO₃ loading >15 mol% maximizes acyl transfer efficiency .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess method resilience .
Q. Q7: What are best practices for ensuring reproducibility in multi-step syntheses involving sensitive intermediates?
Methodological Answer :
- Intermediate stabilization : Protect hydroxylamine intermediates (e.g., O-benzyl derivatives) from hydrolysis using anhydrous Na₂SO₄ and inert atmospheres .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Documentation rigor : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols, including hazard assessments and near-miss reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
